Triphlorethol A
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Overview
Description
Triphlorethol A is a polyphenolic compound derived from marine brown algae, particularly from the species Ecklonia cava. It belongs to the class of phlorotannins, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and sleep-promoting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphlorethol A can be synthesized through the oxidative coupling of phloroglucinol units. The process involves the formation of ether linkages between the phloroglucinol molecules. The reaction typically requires an oxidizing agent, such as ferric chloride, and is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the extraction of phlorotannins from marine brown algae, followed by chromatographic purification. The extraction process usually employs solvents like methanol or ethanol to isolate the phlorotannins. The crude extract is then subjected to column chromatography to separate this compound from other phlorotannins .
Chemical Reactions Analysis
Types of Reactions
Triphlorethol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form simpler phenolic compounds.
Substitution: This compound can undergo substitution reactions where one of its hydroxyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Simpler phenolic compounds.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as an antioxidant in chemical formulations.
Biology: Investigated for its role in protecting cells from oxidative stress and DNA damage.
Medicine: Explored for its sleep-promoting effects and potential use as a sedative hypnotic.
Industry: Utilized in the development of functional foods and nutraceuticals
Mechanism of Action
Triphlorethol A exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and reduces oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Sleep Promotion: This compound interacts with the gamma-aminobutyric acid type A (GABA A) receptors, promoting non-rapid eye movement sleep
Comparison with Similar Compounds
Triphlorethol A is unique among phlorotannins due to its specific biological activities. Similar compounds include:
Eckol: Another phlorotannin with antioxidant and anti-inflammatory properties.
Dieckol: Known for its strong antioxidant activity and potential therapeutic applications.
Phlorofucofuroeckol A: Exhibits various biological activities, including anti-cancer and anti-diabetic effects
Properties
Molecular Formula |
C18H14O9 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]benzene-1,3,5-triol |
InChI |
InChI=1S/C18H14O9/c19-8-1-9(20)3-11(2-8)26-18-15(24)6-12(7-16(18)25)27-17-13(22)4-10(21)5-14(17)23/h1-7,19-25H |
InChI Key |
RZJSMTAJLZUPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=C(C=C(C=C3O)O)O)O)O |
Origin of Product |
United States |
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